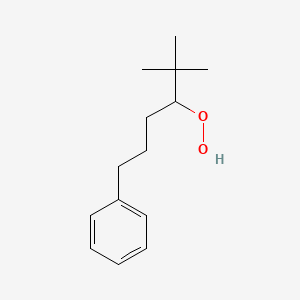
Hydroperoxide, 1-(1,1-dimethylethyl)-4-phenylbutyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1-(1,1-dimethylethyl)-4-phenylbutyl, can be synthesized through the oxidation of tert-butyl alcohol using hydrogen peroxide in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C .
Industrial Production Methods
In industrial settings, the compound is often produced by the autoxidation of isobutane. This process involves the reaction of isobutane with oxygen at elevated temperatures and pressures, resulting in the formation of tert-butyl hydroperoxide .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroperoxide, 1-(1,1-dimethylethyl)-4-phenylbutyl, undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in many organic reactions, such as the oxidation of sulfides to sulfoxides.
Reduction: It can be reduced to tert-butyl alcohol in the presence of reducing agents.
Substitution: It participates in substitution reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include osmium tetroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Metal catalysts like palladium or platinum are often employed to facilitate these reactions.
Major Products
Oxidation: Sulfoxides and sulfones are common products.
Reduction: Tert-butyl alcohol is the primary product.
Substitution: Various substituted organic compounds depending on the reactants used.
Applications De Recherche Scientifique
Hydroperoxide, 1-(1,1-dimethylethyl)-4-phenylbutyl, has numerous applications in scientific research:
Chemistry: It is used as an initiator for radical polymerization and in various oxidation processes.
Biology: It serves as a model compound for studying oxidative stress and its effects on biological systems.
Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in diagnostic tests.
Industry: It plays a crucial role in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects primarily through the generation of free radicals. When it decomposes, it forms tert-butyl radicals and hydroxyl radicals, which can initiate various radical reactions. These radicals can interact with molecular targets, leading to oxidation or other chemical transformations .
Comparaison Avec Des Composés Similaires
Hydroperoxide, 1-(1,1-dimethylethyl)-4-phenylbutyl, is unique due to its stability and reactivity. Similar compounds include:
Cumene hydroperoxide: Used in the production of phenol and acetone.
Methyl ethyl ketone peroxide: Commonly used as a catalyst in polymerization reactions.
Di-tert-butyl peroxide: Used as an initiator in polymerization and as a cross-linking agent.
These compounds share similar properties but differ in their specific applications and reactivity profiles.
Propriétés
Numéro CAS |
830345-83-0 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
(4-hydroperoxy-5,5-dimethylhexyl)benzene |
InChI |
InChI=1S/C14H22O2/c1-14(2,3)13(16-15)11-7-10-12-8-5-4-6-9-12/h4-6,8-9,13,15H,7,10-11H2,1-3H3 |
Clé InChI |
GVBOLLMHSXHWBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CCCC1=CC=CC=C1)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


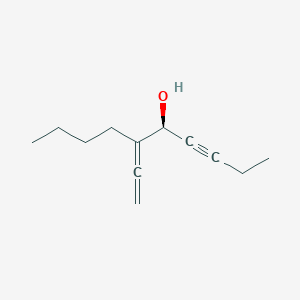
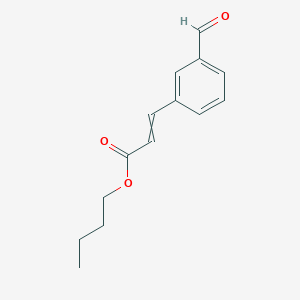
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol](/img/structure/B14223409.png)

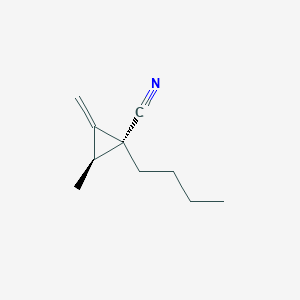
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl-](/img/structure/B14223421.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl-](/img/structure/B14223429.png)
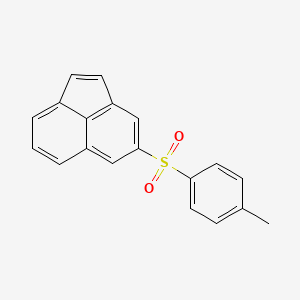
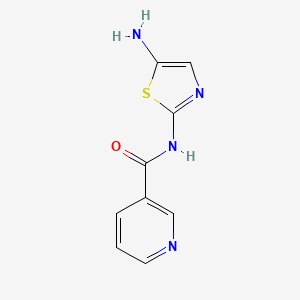
![Benzene, 1-chloro-4-[3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14223442.png)
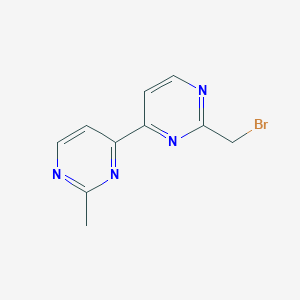
![(2S)-2-[(1R)-2-nitro-1-[2-(trifluoromethyl)phenyl]ethyl]cyclohexan-1-one](/img/structure/B14223450.png)
![Phosphonic acid, [(2S)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester](/img/structure/B14223461.png)
![N,N'-[[1,1'-Biphenyl]-4,4'-diyldi(ethane-2,1-diyl)]dimethanesulfonamide](/img/structure/B14223471.png)
